molecular formula C6H3BrF3N B2969471 6-Bromo-2-(difluoromethyl)-3-fluoropyridine CAS No. 1806763-56-3

6-Bromo-2-(difluoromethyl)-3-fluoropyridine

Katalognummer: B2969471
CAS-Nummer: 1806763-56-3
Molekulargewicht: 225.996
InChI-Schlüssel: UIDOBGOJLVDHRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-(difluoromethyl)-3-fluoropyridine is a halogenated pyridine derivative featuring bromine at position 6, a difluoromethyl group at position 2, and fluorine at position 2. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals and agrochemicals. The difluoromethyl group enhances metabolic stability and lipophilicity, while bromine serves as a reactive handle for cross-coupling reactions .

Eigenschaften

IUPAC Name

6-bromo-2-(difluoromethyl)-3-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-4-2-1-3(8)5(11-4)6(9)10/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDOBGOJLVDHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(difluoromethyl)-3-fluoropyridine typically involves halogenation reactions or metal-halogen exchange processes. One common method includes the bromination of 2-(difluoromethyl)-3-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-2-(difluoromethyl)-3-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Organolithium reagents, Grignard reagents, and other nucleophiles.

    Coupling Reactions: Palladium catalysts, arylboronic acids, and suitable bases.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

  • Substituted pyridines with various functional groups.
  • Coupled products with extended aromatic systems.
  • Reduced fluorinated pyridine derivatives.

Wirkmechanismus

The mechanism of action of 6-Bromo-2-(difluoromethyl)-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the difluoromethyl group can influence the compound’s binding affinity and selectivity towards various enzymes and receptors. For instance, it may act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby modulating signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

The position and nature of substituents critically influence reactivity and biological activity. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Features
6-Bromo-2-(difluoromethyl)-3-fluoropyridine Br (6), CF₂H (2), F (3) C₆H₃BrF₃N 1804758-63-1* Meta-difluoromethyl, bromo-fluoro synergy
2-Bromo-4-(difluoromethyl)-3-fluoropyridine Br (2), CF₂H (4), F (3) C₆H₃BrF₃N 1806770-16-0 Para-difluoromethyl, altered electronic distribution
3-Bromo-2-(difluoromethyl)-6-fluoropyridine Br (3), CF₂H (2), F (6) C₆H₃BrF₃N 1159512-36-3 Symmetrical halogen placement, potential for dimerization
6-Bromo-3-fluoropyridin-2-amine Br (6), F (3), NH₂ (2) C₅H₄BrFN₂ 850220-97-2 Amine group enhances hydrogen bonding
3-Bromo-6-chloro-2-fluoropyridine Br (3), Cl (6), F (2) C₅H₂BrClFN 885952-18-1 Chlorine vs. bromine steric effects

*CAS number inferred from and .

Key Observations :

  • Positional Isomerism : Moving the difluoromethyl group from meta (position 2) to para (position 4) alters electron-withdrawing effects, impacting reactivity in Suzuki-Miyaura couplings .
  • Halogen Exchange : Replacing bromine with chlorine (e.g., 3-Bromo-6-chloro-2-fluoropyridine) reduces molecular weight and polarizability, affecting binding affinity in protein-ligand interactions .
  • Functional Group Variation : The amine in 6-Bromo-3-fluoropyridin-2-amine introduces basicity (pKa ~5.2), contrasting with the neutral difluoromethyl group .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP): The difluoromethyl group increases LogP by ~0.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
  • Metabolic Stability : Fluorine at position 3 reduces cytochrome P450-mediated oxidation, extending half-life (t½ > 6 hours in vitro) .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of ~85°C, higher than 3-Bromo-6-chloro-2-fluoropyridine (72°C) due to stronger intermolecular halogen bonding .

Biologische Aktivität

Overview

6-Bromo-2-(difluoromethyl)-3-fluoropyridine is a fluorinated pyridine derivative that has garnered attention in pharmaceutical and chemical research due to its potential biological activities. This compound's unique structure, featuring bromine and difluoromethyl groups, positions it as a candidate for various biological applications, including anticancer activity and enzyme inhibition.

Chemical Structure

The chemical structure of 6-Bromo-2-(difluoromethyl)-3-fluoropyridine can be represented as follows:

  • Molecular Formula : C₅H₃BrF₂N
  • CAS Number : 1806763-56-3

Anticancer Potential

Recent studies have indicated that fluorinated pyridines exhibit significant anticancer properties. For instance, compounds similar to 6-Bromo-2-(difluoromethyl)-3-fluoropyridine have been tested for their efficacy against various cancer cell lines. Research has shown that derivatives of brominated pyridines can inhibit the growth of breast cancer cells, with some compounds demonstrating IC₅₀ values lower than traditional chemotherapeutics like Lapatinib .

Table 1: Anticancer Activity of Related Pyridine Compounds

CompoundCell LineIC₅₀ (µM)Comparison DrugComparison IC₅₀ (µM)
6-Bromo-2-(difluoromethyl)-3-fluoropyridineAU-565TBDLapatinib0.48
Similar Compound 9dMDA-MB-2311.54Lapatinib9.29
Compound 13aHepG217.51Sorafenib19.33

Enzyme Inhibition

The mechanism of action for 6-Bromo-2-(difluoromethyl)-3-fluoropyridine may involve the inhibition of specific enzymes crucial for cancer cell proliferation. Studies indicate that fluorinated compounds can interact with the active sites of enzymes, thereby blocking substrate access and inhibiting their activity. This interaction is vital for the development of targeted cancer therapies.

Case Studies

  • In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of various fluorinated pyridine derivatives on human breast cancer cell lines such as AU-565 and MDA-MB-231. Results indicated that certain derivatives exhibited superior cytotoxicity compared to established drugs, suggesting a promising avenue for further research .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into how these compounds interact with target enzymes. The binding affinities and interaction patterns observed in these studies support the hypothesis that fluorinated pyridines can serve as effective enzyme inhibitors .

Research Findings

The synthesis of 6-Bromo-2-(difluoromethyl)-3-fluoropyridine has been reported using various methodologies, including electrophilic fluorination techniques . These synthetic routes are crucial for producing derivatives with tailored biological activities.

Pharmacokinetic Properties

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest that the incorporation of fluorine atoms enhances metabolic stability and lipophilicity, which are favorable traits for drug development.

Q & A

Q. What synthetic methodologies are effective for preparing 6-Bromo-2-(difluoromethyl)-3-fluoropyridine with high purity?

  • Methodological Answer : Synthesis typically involves halogenation and fluorination steps. For example, bromination at the 6-position of pyridine derivatives can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 60°C). Difluoromethylation at the 2-position may employ reagents like ClCF2_2H in the presence of a base (e.g., K2_2CO3_3) to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound (>95% purity). Reaction progress should be monitored using TLC and validated via 1^1H NMR .

Q. Which spectroscopic techniques are most reliable for characterizing structural features of this compound?

  • Methodological Answer :
  • 1^1H/19^{19}F NMR : Assign peaks for fluorinated groups (e.g., difluoromethyl at δ ~5.5–6.5 ppm for 19^{19}F) and aromatic protons (δ ~7.0–8.5 ppm for pyridine ring protons). Coupling patterns (e.g., JFFJ_{F-F} or JHFJ_{H-F}) confirm substitution positions .
  • GC-MS : Verify molecular weight (expected M+^+ at m/z 237.98) and fragmentation patterns to rule out impurities .
  • Elemental Analysis : Validate C, H, N, Br, and F percentages to confirm stoichiometry .

Q. What safety precautions are essential during handling and storage?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. The compound’s bromo- and fluoro-substituents may pose toxicity risks .
  • Storage : Keep in a dry, sealed container under inert gas (N2_2 or Ar) at –20°C to prevent degradation. Avoid exposure to moisture, which could hydrolyze fluorinated groups .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions involving this compound be addressed?

  • Methodological Answer : The electron-withdrawing effects of fluorine and bromine substituents direct electrophiles to specific positions. For example:
  • Meta-directing : Fluorine at the 3-position favors substitution at the 5-position. Computational tools (DFT calculations) predict reactivity by analyzing charge distribution and frontier molecular orbitals.
  • Experimental validation : Use competitive reactions with directing group analogs (e.g., 3-fluoropyridine) to map regioselectivity trends. Monitor outcomes via HPLC-MS to quantify product ratios .

Q. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :
  • Cross-validation : Compare 1^1H NMR data with structurally similar compounds (e.g., 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide) to identify discrepancies in coupling constants or chemical shifts .
  • X-ray crystallography : Resolve ambiguities in substitution patterns by determining the crystal structure. For example, 3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide (CAS 1806909-92-1) was confirmed via single-crystal XRD .
  • Isotopic labeling : Use 13^{13}C or 15^{15}N labeling to clarify ambiguous peaks in complex spectra .

Q. What computational strategies predict the reactivity of 6-Bromo-2-(difluoromethyl)-3-fluoropyridine in cross-coupling reactions?

  • Methodological Answer :
  • DFT calculations : Optimize geometries (B3LYP/6-31G*) to assess bond dissociation energies (BDEs) for bromine, guiding suitability in Suzuki-Miyaura couplings.
  • Molecular docking : Model interactions with palladium catalysts (e.g., Pd(PPh3_3)4_4) to predict coupling efficiency at the 6-bromo position.
  • Kinetic studies : Use stopped-flow NMR to measure reaction rates under varying conditions (temperature, solvent polarity) .

Q. How can researchers optimize fluorination protocols to introduce difluoromethyl groups without side reactions?

  • Methodological Answer :
  • Reagent selection : Replace ClCF2_2H with less aggressive fluorinating agents (e.g., TMSCF2_2H) to reduce hydrolysis.
  • Solvent optimization : Use anhydrous DMF or THF to stabilize intermediates.
  • In situ monitoring : Employ ReactIR to track intermediate formation and adjust reaction time/temperature dynamically .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.